molecular formula C7H10N2O2 B15308799 rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate

rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate

Cat. No.: B15308799
M. Wt: 154.17 g/mol
InChI Key: RTLOUXRAYHWPKZ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

    Esterification: The carboxylate ester can be formed through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Amino derivatives of the pyrrolidine ring.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carboxylate ester can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
  • rac-methyl (2R,5R)-5-methyloxolane-2-carboxylate
  • rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride

Uniqueness

rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

RTLOUXRAYHWPKZ-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C#N

Canonical SMILES

COC(=O)C1CCC(N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.